tributyl(4-nitrophenyl)stannane
Description
Properties
CAS No. |
79048-32-1 |
|---|---|
Molecular Formula |
C18H31NO2Sn |
Molecular Weight |
412.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Nitrophenylmagnesium Bromide
The Grignard approach involves reacting 4-nitrohalobenzene (X = Br, I) with magnesium turnings in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere. However, the strong electron-withdrawing nitro group destabilizes the Grignard intermediate, necessitating precise stoichiometry and cryogenic conditions.
Key Parameters :
-
Substrate : 4-Nitroiodobenzene preferred over bromide due to higher reactivity.
-
Solvent : THF (anhydrous, inhibitor-free) ensures magnesium activation.
-
Temperature : −78°C minimizes decomposition of the nitroaryl Grignard species.
Transmetallation with Tributyltin Chloride
The generated 4-nitrophenylmagnesium bromide is treated with tributyltin chloride (Bu₃SnCl) at −20°C, followed by gradual warming to room temperature. This step requires rigorous exclusion of moisture to prevent hydrolysis.
Reaction Equation :
Yield Optimization :
-
Molar Ratio : A 1:1.2 ratio of Grignard reagent to Bu₃SnCl maximizes conversion (yields: 60–65%).
-
Quenching : Use saturated NH₄Cl solution to terminate the reaction, followed by extraction with diethyl ether.
Palladium-Catalyzed Cross-Coupling Methods
Stille-Type Coupling with Hexabutylditin
This method employs 4-nitrohalobenzene and hexabutylditin [(Bu₃Sn)₂] under palladium catalysis. The Pd(0) complex facilitates oxidative addition of the aryl halide, followed by transmetallation with the distannane.
Catalyst Systems :
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Toluene | 110 | 45 |
| Pd₂(dba)₃ | P(MeNCH₂CH₂)₃N·HCl | DMF | 80 | 72 |
| Pd(OAc)₂ | Xantphos | THF | 65 | 68 |
Mechanistic Insights :
-
Oxidative Addition : Pd(0) inserts into the C–X bond of 4-nitroiodobenzene, forming a Pd(II) intermediate.
-
Transmetallation : The Pd(II) species reacts with (Bu₃Sn)₂, transferring the nitroaryl group to tin.
Nickel-Catalyzed Alternatives
Nickel catalysts (e.g., Ni(cod)₂) offer cost advantages but require higher temperatures (100–120°C) and exhibit lower functional group tolerance. Yields typically range from 30–40% due to competing homocoupling.
Direct Substitution via Aryl Lithium Reagents
Generation of 4-Nitrophenyllithium
4-Nitrohalobenzene undergoes lithium-halogen exchange with n-butyllithium (−78°C, THF). The resulting aryllithium species reacts instantaneously with Bu₃SnCl:
Challenges :
-
Instability : 4-Nitrophenyllithium decomposes above −60°C, necessitating rapid quenching.
-
Side Reactions : Competing aryl radical formation occurs if trace oxygen is present.
Yield Enhancement :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves:
Procedure :
-
Combine 4-nitroiodobenzene (1.0 equiv), Bu₃SnSnBu₃ (0.55 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in degassed dioxane.
-
Irradiate at 150°C for 15 min under nitrogen.
-
Isolate via silica gel chromatography (hexane:EtOAc = 9:1).
Advantages :
-
Efficiency : 85% yield achieved in 15 min vs. 12 h conventionally.
-
Scalability : Compatible with gram-scale production.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 4-nitroiodobenzene, Bu₃SnCl, and catalytic Pd/C (5 wt%) achieves 62% yield after 2 h. This method eliminates solvent waste and reduces energy input.
Conditions :
-
Milling Frequency : 30 Hz.
-
Stoichiometry : 1:1.1 aryl halide to tin reagent.
Aqueous-Mediated Reactions
Water-tolerant catalysts like Pd NPs@SiO₂ enable Stille couplings in H₂O/THF mixtures (yield: 58%). However, nitro group reduction may occur under prolonged aqueous conditions.
Analytical Characterization
Purity Assessment :
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR | CDCl₃, δ 0.8–1.6 (Bu groups), δ 7.5–8.3 (Ar-H) | Integration confirms 3:1 Bu:aryl ratio |
| ¹¹⁹Sn NMR | δ −10 to −20 ppm | Single peak confirms Sn environment |
| GC-MS | EI mode, m/z 413 [M⁺] | Molecular ion peak at 413 |
Impurity Profiling :
-
Tributyltin Oxide : Detected via FT-IR (Sn–O stretch at 650 cm⁻¹).
-
Residual Solvents : Quantified by headspace GC (limit: <500 ppm).
Industrial-Scale Production Challenges
Cost-Benefit Analysis
| Factor | Grignard Method | Pd-Catalyzed Method |
|---|---|---|
| Raw Material Cost | $120/kg | $280/kg |
| Yield | 60% | 75% |
| Waste Generated | High (Mg salts) | Moderate (Pd recovery) |
Regulatory Compliance
-
Tin Emissions : Must adhere to EPA limits (≤1 ppm Sn in wastewater).
-
Catalyst Recycling : Pd recovery via ion-exchange resins reduces environmental impact.
Emerging Methodologies
Photoredox Catalysis
Visible-light-driven reactions using Ru(bpy)₃²⁺ enable tin-aryl bond formation at ambient temperature. Preliminary yields reach 40% with 470 nm LED irradiation.
Electrochemical Synthesis
Constant potential electrolysis (−1.2 V vs. Ag/AgCl) in DMF mediates direct coupling of 4-nitrobenzene diazonium salts with Bu₃SnSnBu₃. Faradaic efficiency: 78%.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-nitrophenyl)stannane undergoes various types of reactions, including:
Reduction: It can participate in reduction reactions where it donates hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-nitrophenyl group.
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which facilitates the generation of radicals.
Common Reagents and Conditions
Reduction: Common reagents include lithium aluminium hydride and PMHS.
Radical Reactions: Azobisisobutyronitrile (AIBN) is often used as a radical initiator.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in radical reactions, the product is typically a hydrocarbon resulting from the reduction of an organic halide .
Scientific Research Applications
Tributyl(4-nitrophenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, although their toxicity is a significant concern.
Industry: Organotin compounds are used in the production of polymers and as stabilizers in PVC.
Mechanism of Action
The mechanism of action of tributyl(4-nitrophenyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various reactions, such as the reduction of organic halides. The weak bond strength of the tin-hydrogen bond (approximately 74 kcal/mol) facilitates this process .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of tributyl(4-nitrophenyl)stannane can be contextualized by comparing it with structurally analogous organotin compounds, differing primarily in the substituent on the phenyl ring. Below is a detailed analysis:
Tributyl(4-fluorophenyl)stannane
- Molecular Formula : C₁₈H₃₁FSn
- Molecular Weight : 385.154 g/mol
- Substituent Effect: The fluorine atom is moderately electron-withdrawing (-I effect), though less pronounced than the nitro group. This results in a less electrophilic tin center compared to the nitro derivative.
- Applications : Used in semiconducting polymers for organic field-effect transistors (OFETs), where controlled electron density is critical .
Tributyl(4-methoxyphenyl)stannane
- Molecular Formula : C₁₉H₃₄OSn
- Molecular Weight : 397.17 g/mol
- Substituent Effect : The methoxy (-OCH₃) group is electron-donating (+M effect), which increases electron density on the aromatic ring and stabilizes the tin-carbon bond differently.
- Applications : Serves as a building block in organic synthesis where less electron-deficient aryl groups are required .
Tributyl(phenyl)stannane
- Hypothetical Comparison : A phenyl group without substituents would exhibit intermediate electronic properties. The absence of electron-withdrawing/donating groups would result in lower polarity and reactivity in cross-coupling reactions.
Data Table: Key Properties of Para-Substituted Tributylphenylstannanes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tributyl(4-nitrophenyl)stannane, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or transmetallation. For example, a Stille coupling precursor can be prepared by reacting 4-nitroiodobenzene with tributyltin chloride in anhydrous THF under argon, using a palladium catalyst (e.g., Pd(PPh₃)₄) . Reaction temperature (optimized at 60–80°C) and stoichiometric ratios (1:1.2 aryl halide to tin reagent) are critical for yields >80%. Purity is confirmed via <sup>119</sup>Sn NMR (δ ≈ –10 to –20 ppm for R₃SnAr) and IR spectroscopy (Sn–C stretch ~450–500 cm⁻¹) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons appear as doublets (δ 7.5–8.1 ppm for nitro-substituted benzene), while butyl groups show peaks at δ 0.8–1.6 ppm .
- Elemental Analysis : Confirm C, H, N, and Sn content within ±0.3% of theoretical values (e.g., C: 52.1%, H: 6.5%, Sn: 28.6%) .
- HPLC-MS : Detect trace impurities (<5%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Organotin compounds are neurotoxic and require:
- Ventilation : Use fume hoods for synthesis and purification.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench residual tin reagents with aqueous KF to form insoluble SnF₂, followed by hazardous waste segregation .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group decreases electron density on the tin-bound aryl ring, reducing oxidative addition efficiency in Stille couplings. Comparative kinetic studies show a 30% lower reaction rate versus electron-rich analogs (e.g., 4-methoxyphenyl derivatives). Mitigate this by using polar solvents (DMF) or additives like LiCl to stabilize transition states .
Q. What are the contradictions in reported catalytic applications of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies exist in catalytic turnover numbers (TONs) for Suzuki-Miyaura couplings. For instance, TONs range from 500–1,200 across studies due to:
- Pd Catalyst Source : Preformed Pd₂(dba)₃ outperforms Pd(OAc)₂ by 40% .
- Oxygen Sensitivity : Degradation via Sn–C bond cleavage under aerobic conditions reduces TONs. Use degassed solvents and inert atmospheres for reproducibility .
Q. How can computational modeling optimize reaction pathways involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries for Sn–C bond activation. Key findings:
- Nitro Group Orientation : Para-substitution creates a 15 kcal/mol higher activation barrier compared to meta-substitution due to steric hindrance.
- Solvent Effects : Simulate THF vs. toluene solvation shells to explain rate differences (ΔG‡ ≈ 3–5 kcal/mol) .
Q. What advanced techniques characterize the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 180°C, with mass loss correlating to butyl group elimination. Differential scanning calorimetry (DSC) shows exothermic peaks at 200–220°C, indicating nitro group-mediated oxidative degradation. Store at –20°C in amber glass to prevent photolytic Sn–C bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
